molecular formula C18H19Cl2N3O4 B13780593 1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-4-((1-methylethoxy)methyl)-1,3-dioxolan-2-yl)methyl)-, trans- CAS No. 98519-41-6

1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-4-((1-methylethoxy)methyl)-1,3-dioxolan-2-yl)methyl)-, trans-

Cat. No.: B13780593
CAS No.: 98519-41-6
M. Wt: 412.3 g/mol
InChI Key: PFQLAQNAMIUSTM-KBXCAEBGSA-N
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Description

1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-4-((1-methylethoxy)methyl)-1,3-dioxolan-2-yl)methyl)-, trans- is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The key steps may include:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazines and nitriles.

    Introduction of the benzofuran moiety: This step may involve coupling reactions such as Suzuki or Heck coupling.

    Formation of the dioxolane ring: This can be done through acetalization reactions involving diols and aldehydes or ketones.

    Final assembly: The final compound is assembled through a series of protection and deprotection steps, along with selective functional group transformations.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.

    Reduction: Reduction reactions may target the triazole ring or the dioxolane ring.

    Substitution: Substitution reactions can occur at various positions on the triazole ring or the benzofuran moiety.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Material Science: It may be incorporated into polymers or other materials for enhanced properties.

Biology

    Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may be investigated for similar activities.

    Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it useful in biochemical research.

Medicine

    Drug Development: The compound may be explored as a potential drug candidate for various diseases, including infections and cancer.

Industry

    Agrochemicals: It may be used in the development of new pesticides or herbicides.

    Coatings and Adhesives: The compound may be used to improve the properties of coatings and adhesives.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, triazole derivatives exert their effects by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-Triazole: The parent compound, known for its broad range of biological activities.

    Benzofuran derivatives: Compounds containing the benzofuran moiety, known for their antimicrobial and anticancer properties.

    Dioxolane derivatives: Compounds containing the dioxolane ring, used in various chemical and pharmaceutical applications.

Uniqueness

The uniqueness of 1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-4-((1-methylethoxy)methyl)-1,3-dioxolan-2-yl)methyl)-, trans- lies in its combination of three distinct moieties: the triazole ring, the benzofuran moiety, and the dioxolane ring. This unique structure may confer specific biological activities and chemical properties that are not observed in other similar compounds.

Properties

CAS No.

98519-41-6

Molecular Formula

C18H19Cl2N3O4

Molecular Weight

412.3 g/mol

IUPAC Name

1-[[(2R,4S)-2-(5,7-dichloro-1-benzofuran-2-yl)-4-(propan-2-yloxymethyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole

InChI

InChI=1S/C18H19Cl2N3O4/c1-11(2)24-6-14-7-25-18(27-14,8-23-10-21-9-22-23)16-4-12-3-13(19)5-15(20)17(12)26-16/h3-5,9-11,14H,6-8H2,1-2H3/t14-,18+/m0/s1

InChI Key

PFQLAQNAMIUSTM-KBXCAEBGSA-N

Isomeric SMILES

CC(C)OC[C@H]1CO[C@@](O1)(CN2C=NC=N2)C3=CC4=CC(=CC(=C4O3)Cl)Cl

Canonical SMILES

CC(C)OCC1COC(O1)(CN2C=NC=N2)C3=CC4=CC(=CC(=C4O3)Cl)Cl

Origin of Product

United States

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